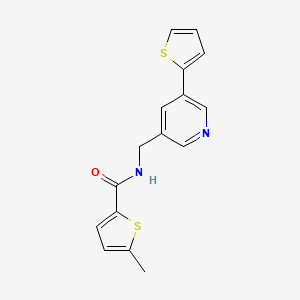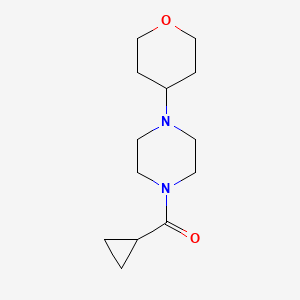![molecular formula C7H13NO B2665605 Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 44857-35-4](/img/structure/B2665605.png)
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine
Übersicht
Beschreibung
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is a chemical compound with the molecular formula C7H13NO . It is also known by other names such as N,N-Dimethyl-2-propyn-1-amine, 1-Dimethylamino-2-propyne, and 3-Dimethylamino-1-propyne .
Molecular Structure Analysis
The molecular structure of Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine can be represented by the InChI code: 1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 . This indicates that the compound has a propargyl group attached to an amine group.Physical And Chemical Properties Analysis
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is a liquid at room temperature . The predicted density is 0.992±0.06 g/cm3, and the predicted boiling point is 213.8±20.0 °C .Wissenschaftliche Forschungsanwendungen
Bioconjugation in Medical Research : A study by Totaro et al. (2016) focused on bioconjugation reactions using EDC/N-hydroxysulfosuccinimide (sNHS) on carboxylated peptides and small proteins. This is crucial in medical research for preparing variants of biological molecules. The study highlights the systematic investigation of side reactions that might interfere with product formation, which is vital for optimizing the efficiency of these bioconjugations (Totaro et al., 2016).
Mechanism of Amide Formation in Aqueous Media : Nakajima and Ikada (1995) explored the amide formation mechanism between carboxylic acid and amine in aqueous media using EDC. This research is significant in understanding the chemical processes involving Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine in aqueous environments (Nakajima & Ikada, 1995).
Solution Properties of Tertiary Amine Methacrylate Polymers : Bütün et al. (2001) synthesized near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers. They studied the aqueous solution properties of these polymers, which are important for applications in materials science and polymer chemistry (Bütün et al., 2001).
Applications in Dental Restorations : Nie and Bowman (2002) synthesized N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine for dental resin mixtures. This highlights the application of tertiary amines in developing materials for dental restorations (Nie & Bowman, 2002).
Enhanced Carbon Dioxide Capture Performance : Singto et al. (2016) focused on the synthesis of new tertiary amines, including those similar to Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine, to improve the performance of carbon dioxide capture. This research contributes to environmental science and technology (Singto et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-prop-2-ynoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZAQLAWPJXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile](/img/structure/B2665522.png)
![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)

![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)



![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)

